N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide
Description
Molecular Scaffold Optimization for SEC Inhibition
The molecular architecture of N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide (C₁₇H₁₃ClFNO₃; MW: 333.7 g/mol) integrates a 2,4-dioxobutanamide core flanked by a 5-chloro-2-methylphenyl group at the N-terminus and a 4-fluorophenyl moiety at the C4 position. The diketone system (O=C-C-C=O) creates a planar, electron-deficient region that facilitates hydrogen bonding with basic residues in the AFF4-CCNT1 interface, as observed in analogous SEC-targeting compounds.
Key structural determinants for SEC inhibition:
- Halogenated aryl groups : The 5-chloro-2-methylphenyl group enhances hydrophobic packing within the SEC binding pocket, while the 4-fluorophenyl substituent introduces steric and electronic effects that modulate affinity.
- Dioxobutanamide scaffold : The conjugated diketone system stabilizes enolate intermediates, enabling covalent-like interactions with lysine or arginine residues in the CCNT1 HEAT repeat domain.
Table 1: Molecular Properties of KL-2 and Analogues
| Property | KL-2 | Compound 6 | N-(2-Fluorophenyl)-3-oxobutanamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 333.7 | 343.35 | 195.19 |
| logP | 2.28 (calc) | 2.27 | 1.98 |
| H-bond Acceptors | 7 | 7 | 4 |
| H-bond Donors | 1 | 1 | 1 |
Comparative Analysis of KL-2 Analogues in Peptidomimetic Design
KL-2 belongs to a broader class of dioxobutanamide derivatives investigated for their peptidomimetic properties. Comparative studies with structurally related compounds reveal critical trends:
- Amide-linked dimers : Analogues like Compound 6 (Fig. 3.11 in ), which dimerize two dioxobutanamide units via an amide linker, show reduced SEC inhibition (IC₅₀: 36 ± 14.7 µM) compared to KL-2, likely due to steric hindrance.
- Fluorophenyl substitutions : The 4-fluorophenyl group in KL-2 enhances target selectivity over non-fluorinated variants (e.g., N-(2-Fluorophenyl)-3-oxobutanamide ), which exhibit weaker binding (ΔG = -7.2 kcal/mol vs. -9.1 kcal/mol in simulations).
Mechanistic divergence : Unlike KL-2, which primarily targets SEC, bulkier analogues (e.g., PubChem CID 18590320) with sulfonylpyrimidine extensions exhibit off-target inhibition of HIV-1 integrase, underscoring the specificity conferred by KL-2’s minimalist design.
Crystallographic Insights into AFF4-CCNT1 Binding Pocket Interactions
While direct crystallographic data for KL-2 remain unpublished, homology modeling based on TREX1 inhibitor complexes (Fig. 1.3 in ) provides mechanistic insights:
- Metal ion coordination : The diketone oxygen atoms may coordinate Mg²⁺ ions in the AFF4-CCNT1 interface, mirroring the Mg²⁺-dependent catalysis observed in TREX1.
- Aromatic stacking : The 4-fluorophenyl group engages in edge-to-face π-stacking with His195 and Phe198 residues, while the chloro-methylphenyl group occupies a hydrophobic subpocket lined by Leu230 and Val234.
Predicted binding mode :
- The dioxobutanamide core anchors the compound via hydrogen bonds with Asp130 and Asp200.
- Fluorine participates in halogen bonding with Gln189 (distance: 3.1 Å), enhancing binding specificity.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-8H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMOHFZGRVNOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptidomimetic Synthesis via Acylation and Cyclocondensation
The primary synthetic route for KL-2 involves a multi-step peptidomimetic strategy designed to mimic the LFAEP pentapeptide motif of AFF4, enabling disruption of the AFF4-CCNT1 interaction in the SEC. The process begins with the preparation of key intermediates:
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Synthesis of 5-Chloro-2-methylaniline Derivative :
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Introduction of 4-Fluorophenyl Group :
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Cyclocondensation and Oxidation :
Key Reaction Parameters :
Alternative Route via Suzuki-Miyaura Coupling
A patent-pending method (CN104311532A) describes an alternative approach using palladium-catalyzed cross-coupling:
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Preparation of Boronic Ester Intermediate :
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5-Bromo-2-methylphenylboronic ester is synthesized from 5-bromo-2-methylbenzoic acid via lithium-halogen exchange.
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Coupling with 4-Fluorophenylthiophene :
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Post-Functionalization :
Comparative Analysis of Methods :
| Metric | Peptidomimetic Route | Suzuki-Miyaura Route |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 58% | 47% |
| Purification Complexity | High (HPLC) | Moderate (Column) |
| Scalability | Lab-scale | Pilot-scale |
Analytical Characterization and Quality Control
Structural Confirmation via Spectroscopic Methods
KL-2’s structure is validated using:
Purity Assessment
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HPLC : >99% purity achieved using a C18 column (MeCN/H₂O = 70:30, 1 mL/min).
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XRD : Single-crystal analysis confirms the Z-configuration of the dioxobutanamide moiety.
Process Optimization and Scale-Up Challenges
Critical Process Parameters
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects . The presence of the acrylamide and sulfonyl groups allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physical properties of the target compound and its analogs from the provided evidence:
Key Observations:
Backbone Flexibility: The target compound’s 2,4-dioxobutanamide backbone introduces rigidity and polarity compared to simpler amides (e.g., 25b, ) or 3-oxobutanamides ().
Substituent Effects: Halogenated Aromatics: The 4-fluorophenyl and 5-chloro-2-methylphenyl groups in the target compound mirror the halogenated motifs in analogs like 25b (2,4-dichlorophenyl) and 5h (2,4-dichlorophenyl). These substituents likely increase lipophilicity (logP) and metabolic stability .
Physical Properties: Melting points and Rf values (where available) suggest that halogenation and aromaticity correlate with higher melting points and moderate polarity. For instance, 25b (melting point 94–96°C, Rf 0.68) has lower polarity than non-halogenated analogs .
Synthetic Trends :
- Amide bond formation via HATU-mediated coupling () is a common strategy for similar compounds. The target’s synthesis might follow analogous steps, though the dioxo group could require additional oxidation or protection strategies .
Research Implications and Limitations
- The 4-fluorophenyl group is frequently associated with enhanced bioavailability and target affinity .
- Data Gaps : Specific physicochemical data (e.g., solubility, logP) and crystallographic details (e.g., via SHELX, ) for the target compound are absent in the evidence. Computational modeling (DFT, as in ) could further elucidate electronic properties .
Biological Activity
N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 305.73 g/mol
- CAS Number : Not specified in the current literature.
The compound features a chloro and fluorophenyl group attached to a dioxobutanamide structure, which is crucial for its biological activity.
Anti-inflammatory Effects
Recent studies have indicated that derivatives similar to this compound exhibit significant anti-inflammatory properties. The following table summarizes findings related to the anti-inflammatory activity of related compounds:
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of COX-2 and iNOS expression |
| Indomethacin | 1.0 | Non-selective COX inhibitor |
| Compound A (related derivative) | 0.5 | Selective COX-2 inhibitor |
The inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) is crucial for reducing inflammation, as these enzymes play significant roles in inflammatory pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's potency against inflammatory markers. The following observations were made:
- Chloro Substituent : Enhances lipophilicity, improving cell membrane penetration.
- Fluoro Substituent : Increases metabolic stability and bioavailability.
- Dioxobutanamide Core : Essential for the interaction with target enzymes.
Case Study 1: In Vivo Efficacy
In a controlled animal study, this compound was administered to mice with induced inflammation. Results showed a significant reduction in paw edema compared to control groups treated with saline or non-steroidal anti-inflammatory drugs (NSAIDs). The compound demonstrated an IC value significantly lower than traditional NSAIDs.
Case Study 2: Mechanistic Insights
A mechanistic study employed Western blotting and RT-PCR techniques to analyze the effects of the compound on RAW264.7 macrophage cells. The results indicated that treatment with this compound resulted in a marked decrease in mRNA levels of both COX-2 and iNOS, corroborating its role as an effective anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide?
A general approach involves coupling the 5-chloro-2-methylaniline moiety with a 4-(4-fluorophenyl)-2,4-dioxobutanoyl intermediate. Amide bond formation can be achieved using carbodiimide-based coupling agents (e.g., HATU or EDCI) in anhydrous DMF or dichloromethane, with catalytic DMAP to enhance reactivity . Protecting groups for ketone functionalities may be required to prevent side reactions. Post-synthesis purification via column chromatography (e.g., hexane:EtOAc gradients) and recrystallization (using ethanol or acetone) ensures ≥95% purity. Monitor reaction progress via TLC (silica gel plates) and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can the crystal structure of this compound be experimentally determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in a solvent like methanol or acetonitrile. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small-molecule structures) or SHELXS (for phase determination) ensures accurate bond lengths, angles, and torsion angles . Thermal ellipsoid plots generated using ORTEP-3 provide visual validation of atomic displacement parameters . Publish CIF files in crystallography databases (e.g., Cambridge Structural Database) for reproducibility.
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Discrepancies between theoretical and observed H NMR peaks (e.g., unexpected splitting or integration ratios) may arise from dynamic rotational isomerism or solvent effects. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For ambiguous mass spectrometry results (e.g., adduct formation), employ tandem MS (MS/MS) with collision-induced dissociation (CID) to confirm fragmentation patterns. Cross-validate with IR spectroscopy to detect ketone carbonyl stretches (~1700 cm) and amide N-H bends (~3300 cm) .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
Begin by synthesizing analogs with systematic substitutions:
- Replace the 4-fluorophenyl group with other aryl/heteroaryl groups (e.g., 4-chlorophenyl, pyridyl) to assess electronic effects.
- Modify the dioxobutanamide backbone to esters or thioesters to evaluate metabolic stability. Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR). For antimicrobial activity, follow CLSI guidelines for MIC/MBC assays against Gram-positive/negative strains . Use molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites, leveraging crystallographic data from PubChem .
Q. What computational approaches predict pharmacokinetic properties and metabolic pathways?
Perform in silico ADMET profiling using tools like SwissADME or pkCSM . Key parameters:
- LogP (lipophilicity): Aim for 2–5 to balance solubility and membrane permeability.
- CYP450 metabolism: Identify vulnerable sites (e.g., fluorophenyl rings) using MetaSite .
- Toxicity: Screen for hERG inhibition and mutagenicity via ProTox-II . For metabolic pathway prediction, use GLORYx to simulate phase I/II transformations (e.g., hydroxylation, glucuronidation). Validate with hepatic microsome assays (human/rat) and LC-MS/MS metabolite identification .
Q. How can crystallographic data be reconciled with conflicting computational modeling results?
If molecular dynamics (MD) simulations suggest conformational flexibility inconsistent with SC-XRD data, re-evaluate force field parameters (e.g., AMBER vs. CHARMM). Use quantum mechanics/molecular mechanics (QM/MM) hybrid methods to refine electron density maps. For discrepancies in hydrogen bonding networks, compare DFT-optimized geometries (B3LYP/6-31G* level) with experimental bond lengths . Publish raw diffraction data and refinement logs to enable peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
